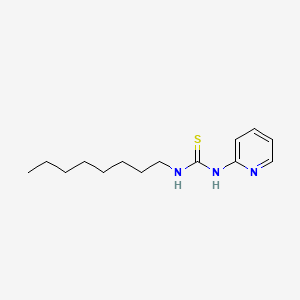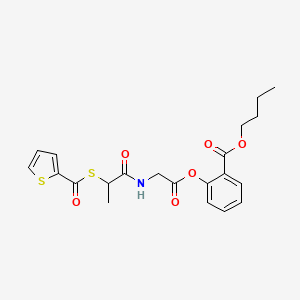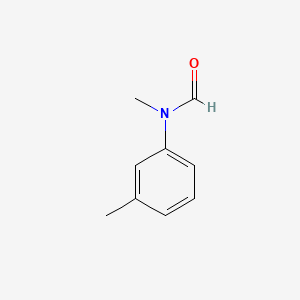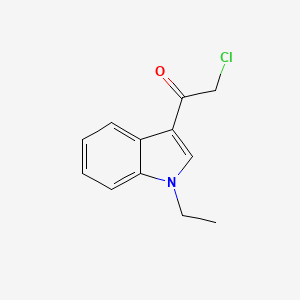
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE is an organic compound with the molecular formula C10H14N2 It is a derivative of acetimidamide, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE typically involves the reaction of 3,4-dimethylbenzylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or amides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of imides or amides.
Reduction: Conversion to amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethylphenyl)acetamide
- 2-(3,4-Dimethylphenyl)acetonitrile
- 2-(3,4-Dimethylphenyl)ethanamine
Uniqueness
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE is unique due to its imidamide functional group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities .
Propriétés
Numéro CAS |
6511-96-2 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |
Clé InChI |
HDWGUBKBOQWZIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CC(=N)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)CC(=N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















